molecular formula C9H11BrO B6600983 [(1S)-2-bromo-1-methoxyethyl]benzene CAS No. 22810-55-5

[(1S)-2-bromo-1-methoxyethyl]benzene

Cat. No. B6600983
CAS RN: 22810-55-5
M. Wt: 215.09 g/mol
InChI Key: XLUICHSZBNGJHF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S)-2-bromo-1-methoxyethyl]benzene, also known as 1-bromo-2-methoxyethylbenzene, is an important organic compound used in a variety of laboratory experiments and scientific research applications. It is a colorless liquid with a sweet, aromatic odor, and is highly soluble in many organic solvents. This compound is typically used as a reagent in organic synthesis, as a starting material for the production of pharmaceuticals, and as a catalyst in various chemical reactions.

Scientific Research Applications

[(1S)-2-bromo-1-methoxyethyl]benzene is a versatile compound that is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a starting material for the production of pharmaceuticals, and as a catalyst in various chemical reactions. Additionally, this compound is used in the synthesis of a variety of other organic compounds, such as 1,4-dibromobutane, 1-bromo-2-chloroethane, and 1-bromo-2-fluoroethane.

Mechanism of Action

The mechanism of action of [(1S)-2-bromo-1-methoxyethyl]benzene is not well understood. However, it is known that this compound acts as a nucleophile in organic synthesis, meaning that it can react with electrophiles to form a new bond. In addition, this compound can act as a Lewis acid, meaning that it can accept an electron pair from a Lewis base, such as an amine or an alcohol.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(1S)-2-bromo-1-methoxyethyl]benzene are not well understood. However, this compound is known to be toxic and can cause skin, eye, and respiratory irritation. Additionally, this compound has been found to be a mutagen and can cause genetic mutations in cells. Therefore, it is important to take proper safety precautions when handling this compound.

Advantages and Limitations for Lab Experiments

The advantages of using [(1S)-2-bromo-1-methoxyethyl]benzene in laboratory experiments include its low cost, its availability in bulk, and its high solubility in many organic solvents. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is toxic and can cause skin, eye, and respiratory irritation. Therefore, it is important to take proper safety precautions when handling this compound.

Future Directions

Future research on [(1S)-2-bromo-1-methoxyethyl]benzene should focus on further elucidating its mechanism of action, exploring its potential uses in pharmaceutical synthesis, and investigating its biochemical and physiological effects. Additionally, further research should be conducted to better understand the advantages and limitations of using this compound in laboratory experiments. Finally, research should be conducted to explore the potential for using this compound as a starting material for the synthesis of other organic compounds.

Synthesis Methods

The synthesis of [(1S)-2-bromo-1-methoxyethyl]benzene is typically achieved through a two-step process. The first step involves the reaction of ethylbenzene with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of [(1S)-2-bromo-1-methoxyethyl]benzenethoxyethylbenzene and sodium bromide as a by-product. The second step involves the removal of the sodium bromide by-product through distillation.

properties

IUPAC Name

[(1S)-2-bromo-1-methoxyethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUICHSZBNGJHF-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H](CBr)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-(s)-Phenyl-2-methoxyethylbromide

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